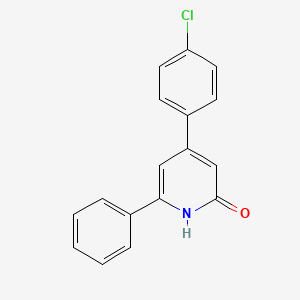
2(1H)-Pyridinone, 4-(4-chlorophenyl)-6-phenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2(1H)-Pyridinone, 4-(4-chlorophenyl)-6-phenyl- is a heterocyclic compound that features a pyridinone core substituted with a 4-chlorophenyl group at the 4-position and a phenyl group at the 6-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2(1H)-Pyridinone, 4-(4-chlorophenyl)-6-phenyl- typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate substituted anilines and benzaldehydes.
Cyclization: The key step involves the cyclization of these intermediates to form the pyridinone core. This can be achieved through various cyclization reactions, such as the Bischler-Napieralski reaction.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and microwave-assisted synthesis may be employed to enhance efficiency.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl and chlorophenyl groups.
Reduction: Reduction reactions can be used to modify the pyridinone core or the substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under conditions such as acidic or basic environments.
Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can introduce a variety of functional groups, leading to derivatives with different properties.
Scientific Research Applications
2(1H)-Pyridinone, 4-(4-chlorophenyl)-6-phenyl- has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an anticonvulsant, antimicrobial, and anticancer agent
Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industrial Applications: It serves as an intermediate in the synthesis of more complex organic compounds and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2(1H)-Pyridinone, 4-(4-chlorophenyl)-6-phenyl- involves its interaction with specific molecular targets:
Comparison with Similar Compounds
5-(4-Chlorophenyl)-1,3,4-Thiadiazole Sulfonamides: These compounds share the 4-chlorophenyl group and exhibit antiviral activity.
2-(1H-Indol-3-yl)quinazolin: This compound has a similar heterocyclic structure and is studied for its biological activities.
Uniqueness: 2(1H)-Pyridinone, 4-(4-chlorophenyl)-6-phenyl- is unique due to its specific substitution pattern on the pyridinone core, which imparts distinct chemical and biological properties. Its combination of a pyridinone core with both phenyl and chlorophenyl groups makes it a versatile scaffold for drug development and other applications.
Properties
CAS No. |
143968-99-4 |
|---|---|
Molecular Formula |
C17H12ClNO |
Molecular Weight |
281.7 g/mol |
IUPAC Name |
4-(4-chlorophenyl)-6-phenyl-1H-pyridin-2-one |
InChI |
InChI=1S/C17H12ClNO/c18-15-8-6-12(7-9-15)14-10-16(19-17(20)11-14)13-4-2-1-3-5-13/h1-11H,(H,19,20) |
InChI Key |
NFAMHRYCFRRNGI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=CC(=O)N2)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















